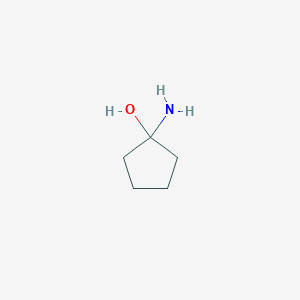

1-Aminocyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Aminocyclopentan-1-ol is an organic compound with the molecular formula C5H11NO It is a cyclopentane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitrocyclopentanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclopentanone with ammonia and a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-nitrocyclopentanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopentanone.

Reduction: It can be reduced to cyclopentanol.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation: Cyclopentanone

Reduction: Cyclopentanol

Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors:

- 1-Aminocyclopentan-1-ol is a component in the synthesis of certain cyclin-dependent kinase 5 (Cdk5) inhibitors . Specifically, the (1S, 2R) stereoisomer of 2-aminocyclopentan-1-ol, present in the compound SB1495, exhibits effective inhibitory activity against PPARγ phosphorylation .

- SB1495, a reversible covalent inhibitor of Cdk5-mediated phosphorylation of PPARγ at Ser245, contains a cyanoacrylamide moiety connected to (1S, 2R)-2-aminocyclopentan-1-ol . This compound can avoid adverse effects caused by the irreversible covalent modification of off-target nucleophiles in biological systems .

- Crystal structures of PPARγ LBD in complex with SB1495 and SB1494 (an enantiomer of SB1495) have been determined to gain insights into the binding modes of these enantiomeric reversible covalent ligands .

PD-1/PD-L1 Inhibition:

- Cyclopentyl derivatives, including hydroxycyclopentyl compounds, have been explored as solubilizers in small molecule inhibitors of the PD-1/PD-L1 interaction . However, derivatives of ethanolamine have shown better performance in cell-based immune checkpoint blockade assays than their cyclic counterparts, such as hydroxycyclopentyl .

- Amide-linked biphenyl compounds have been identified as potent antagonists of PD-1/PD-L1 complexation, with the type of solubilizer influencing the affinity of the target protein .

Synthesis of Piperazine-Containing Drugs:

- This compound can be used in the synthesis of piperazine-containing drugs . For instance, the reaction of this compound with specific reagents can yield hemiaminals, which are then transformed into final compounds using established chemical methods .

Data Table: Examples of this compound Derivatives and Their Applications

Case Studies

SB1495 as a Reversible Covalent Inhibitor

SB1495, incorporating a 2-aminocyclopentan-1-ol moiety, has demonstrated effective inhibitory activity against PPARγ phosphorylation . This is crucial in the development of antidiabetic agents . Unlike irreversible covalent drugs that may cause toxicities due to off-target effects, SB1495 offers a safer alternative by utilizing reversible covalent modification . Structural analysis has confirmed its binding mode and inhibitory mechanism, marking it as a significant advancement in rational drug design .

PD-1/PD-L1 Inhibitors with Cyclopentyl Derivatives

In the realm of immunotherapy, small molecule inhibitors incorporating cyclopentyl derivatives have been investigated for their potential to disrupt the PD-1/PD-L1 interaction . While linear solubilizing groups such as ethanolamine derivatives have shown more promise in enhancing the affinity of target proteins, the exploration of hydroxycyclopentyl compounds contributes to the broader understanding of structure-activity relationships in immune checkpoint inhibitors .

Additional Considerations

Chlorophyll Derivatives in Biomedical Applications: Chlorophyll derivatives, while not directly related to this compound, represent another class of compounds with significant biomedical applications . These derivatives have shown potential as cancer-preventing agents, antioxidants, and photosensitizers for photodynamic therapy . Nanoparticles are used as carriers for targeted administration .

Mechanism of Action

The mechanism by which 1-aminocyclopentan-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various chemical interactions, making it a versatile compound in both synthetic and biological systems.

Comparison with Similar Compounds

2-Aminocyclopentanol: Similar structure but with the amino group on the second carbon.

Cyclopentanol: Lacks the amino group, making it less reactive in certain contexts.

Cyclopentanone: An oxidized form of cyclopentanol, used in different chemical reactions.

Uniqueness: 1-Aminocyclopentan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and research applications.

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis route for 1-Aminocyclopentan-1-ol in laboratory settings?

- Answer : A common approach involves reductive amination of cyclopentanone using ammonia or methylamine, followed by reduction with agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Critical factors include controlling reaction pH, temperature (typically 0–25°C), and stoichiometry to minimize side products like over-reduced amines. Purification via recrystallization or column chromatography is essential to achieve >95% purity. For reproducibility, document reagent ratios, solvent systems, and characterization data (e.g., NMR, IR) comprehensively .

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of techniques:

- NMR : Analyze 1H/13C spectra for characteristic peaks (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm, hydroxyl proton at δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 116.1 (C₅H₁₁NO).

- HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 210 nm.

Cross-reference data with PubChem or crystallographic databases to validate structural assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : Follow OSHA-compliant guidelines:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize with dilute acetic acid) and disposal via certified waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Reproduce experiments using standardized conditions (e.g., DMSO-d₆ for NMR).

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Publish raw data and crystallographic coordinates (if available) in supplementary materials to enhance transparency .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as hydrogen bonding interactions or stereoelectronic effects. Use software like Gaussian or ORCA to simulate transition states and activation energies. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation).

- Optical Rotation : Compare observed [α]D with literature values.

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).

Advanced NMR techniques (e.g., NOESY) may also reveal spatial proximities between substituents .

Q. What methodologies optimize the yield of this compound in multi-step syntheses?

- Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For example:

- Reductive Amination : Optimize NaBH₄ stoichiometry (1.2–1.5 equivalents) and reaction time (4–6 hrs).

- Catalytic Hydrogenation : Screen Pd/C or Raney Ni under varying H₂ pressures (1–3 atm).

Monitor intermediates via TLC or in-situ IR to terminate reactions at optimal conversion points .

Q. How can the biological activity of this compound be systematically evaluated in enzymatic assays?

- Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., aminotransferases) using spectrophotometric methods (e.g., NADH depletion at 340 nm).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters.

- Molecular Docking : Predict binding modes using AutoDock Vina with crystal structures from the PDB.

Compare results with structurally similar compounds (e.g., 1-Aminocyclopropane-1-carboxylic acid) to infer structure-activity relationships .

Properties

CAS No. |

75059-41-5 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

1-aminocyclopentan-1-ol |

InChI |

InChI=1S/C5H11NO/c6-5(7)3-1-2-4-5/h7H,1-4,6H2 |

InChI Key |

BVJYDVKFDDPCAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.